molecular formula C14H23N5O4S B4834784 N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4834784
M. Wt: 357.43 g/mol
InChI Key: OSMZEOSQVHGKRH-UHFFFAOYSA-N
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Description

N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and various functional groups such as methylsulfonyl and carbamoyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methylamino groups. The piperidine ring is then synthesized and functionalized with the methylsulfonyl and carbamoyl groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N4-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperidine derivatives with comparable functional groups. Examples include:

  • N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE analogs with different substituents.
  • Other pyrazole-based compounds with similar biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[1-ethyl-3-(methylcarbamoyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4S/c1-4-18-9-11(12(17-18)14(21)15-2)16-13(20)10-5-7-19(8-6-10)24(3,22)23/h9-10H,4-8H2,1-3H3,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMZEOSQVHGKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-{1-ETHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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